Molecular Weight and Lipophilicity Comparison vs. Unprotected Analog (S-(2-aminoethyl) ethanethioate)
The Boc protecting group in S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate (CAS 114326-10-2) confers a substantially higher molecular weight and increased lipophilicity compared to its unprotected analog, S-(2-aminoethyl) ethanethioate (CAS 6197-31-5) [1][2]. These physicochemical differences are critical for predicting solubility, chromatographic behavior, and membrane permeability in biological systems.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 219.30 g/mol; XLogP3-AA: 1.4 |
| Comparator Or Baseline | S-(2-aminoethyl) ethanethioate (CAS 6197-31-5): Molecular Weight: 119.19 g/mol; XLogP3-AA: -0.3 |
| Quantified Difference | Molecular Weight: +100.11 g/mol; XLogP3-AA: +1.7 units |
| Conditions | Computed properties from PubChem (release 2024.11.20 for target, 2025.04.14 for comparator) |
Why This Matters
The significantly higher molecular weight and positive lipophilicity (XLogP3-AA 1.4 vs. -0.3) indicate that the Boc-protected compound will exhibit vastly different solubility and chromatographic retention, directly impacting purification and formulation strategies.
- [1] PubChem. S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate. Compound Summary for CID 14194546. National Center for Biotechnology Information. View Source
- [2] PubChem. Ethanethioic acid, S-(2-aminoethyl) ester. Compound Summary for CID 28643. National Center for Biotechnology Information. View Source
